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Compound of Interest

Compound Name: 3-Phenoxyazetidine

Cat. No.: B1367254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a

plausible synthetic protocol for 3-Phenoxyazetidine. The information is curated for researchers

and professionals in the fields of medicinal chemistry and drug development, offering a

foundational understanding of this azetidine derivative.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-Phenoxyazetidine. This

data is predicted based on the analysis of structurally similar compounds and general

principles of spectroscopic interpretation, as direct experimental spectra for this specific

molecule are not readily available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Phenoxyazetidine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 - 7.40 m 2H Ar-H (meta)

~6.90 - 7.00 m 3H Ar-H (ortho, para)

~4.80 - 4.90 m 1H O-CH (azetidine ring)

~4.00 - 4.10 t 2H CH₂ (azetidine ring)

~3.80 - 3.90 t 2H CH₂ (azetidine ring)

~2.50 (broad) s 1H NH

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Phenoxyazetidine

Chemical Shift (δ) ppm Assignment

~158.0 Ar-C (ipso, attached to O)

~129.5 Ar-CH (meta)

~121.0 Ar-CH (para)

~115.0 Ar-CH (ortho)

~70.0 O-CH (azetidine ring)

~50.0 CH₂ (azetidine ring)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Phenoxyazetidine
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3300 Medium, Broad N-H Stretch

3100 - 3000 Medium Aromatic C-H Stretch

2960 - 2850 Medium Aliphatic C-H Stretch

1600, 1490 Strong Aromatic C=C Bending

1240 Strong Aryl-O Stretch (asymmetric)

1170 Medium C-N Stretch

1040 Strong Aryl-O Stretch (symmetric)

750, 690 Strong
Aromatic C-H Bending (out-of-

plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 3-Phenoxyazetidine

m/z Proposed Fragment

149 [M]⁺ (Molecular Ion)

120 [M - C₂H₅]⁺

94 [C₆H₅OH]⁺ (Phenol)

77 [C₆H₅]⁺ (Phenyl)

56 [C₃H₆N]⁺ (Azetidine ring fragment)

Experimental Protocols
A plausible synthetic route for 3-Phenoxyazetidine involves the nucleophilic substitution of a

suitable 3-substituted azetidine with phenol. A common precursor is 1-benzhydryl-3-azetidinol,

which can be activated and then displaced by the phenoxide ion, followed by deprotection.

Synthesis of 3-Phenoxyazetidine
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Materials:

1-Benzhydryl-3-azetidinol

Phenol

Sodium hydride (60% dispersion in mineral oil)

Anhydrous N,N-Dimethylformamide (DMF)

Toluene

Methanesulfonyl chloride

Triethylamine

Palladium on carbon (10%)

Hydrogen gas

Ethyl acetate

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Dichloromethane

Procedure:

Mesylation of 1-Benzhydryl-3-azetidinol: To a solution of 1-benzhydryl-3-azetidinol and

triethylamine in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride dropwise.

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench

the reaction with water and extract the product with dichloromethane. Dry the organic layer

over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-

benzhydryl-3-mesyloxyazetidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of Sodium Phenoxide: In a separate flask, add sodium hydride to anhydrous

DMF at 0 °C. Add a solution of phenol in anhydrous DMF dropwise. Stir the mixture at room

temperature for 30 minutes until the evolution of hydrogen gas ceases.

Nucleophilic Substitution: Add the solution of 1-benzhydryl-3-mesyloxyazetidine in anhydrous

DMF to the sodium phenoxide solution. Heat the reaction mixture to 80 °C and stir for 12

hours. Cool the reaction to room temperature, quench with water, and extract with ethyl

acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by column chromatography to

obtain 1-benzhydryl-3-phenoxyazetidine.

Deprotection: Dissolve 1-benzhydryl-3-phenoxyazetidine in ethyl acetate and add 10%

palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker)

and stir at room temperature for 24 hours. Filter the reaction mixture through Celite and

concentrate the filtrate under reduced pressure to yield 3-Phenoxyazetidine.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and

characterization of synthesized 3-Phenoxyazetidine.

Caption: Logical workflow for the synthesis and spectroscopic characterization of 3-
Phenoxyazetidine.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-
Phenoxyazetidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1367254#spectroscopic-data-for-3-phenoxyazetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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